molecular formula C11H16FN5 B11731816 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11731816
M. Wt: 237.28 g/mol
InChI Key: PUCIZJVZGCFNPZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a fluoro group, while the other is substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The ethyl and fluoro groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents and fluorinating reagents.

    Coupling reactions: The two pyrazole rings are coupled using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution, electrophiles such as acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-14-17)5-13-10-7-16(3)15-8(10)2/h6-7,13H,4-5H2,1-3H3

InChI Key

PUCIZJVZGCFNPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2C)C)F

Origin of Product

United States

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